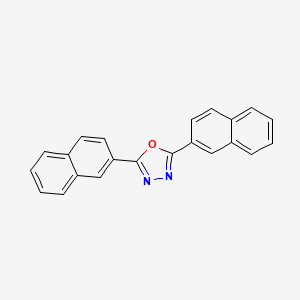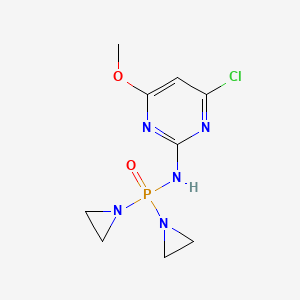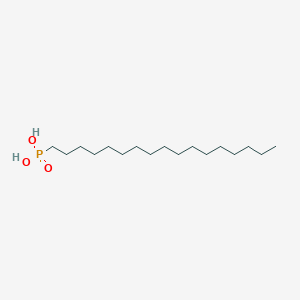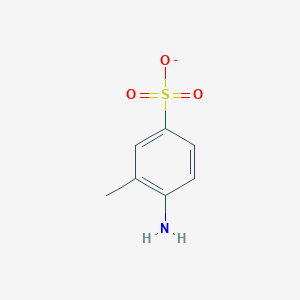
Isoarsinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoarsinoline is an organic compound that belongs to the class of heterocycles. It is formally derived from isoquinoline by replacing the nitrogen atom with an arsenic atom . This substitution imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isoarsinoline can be synthesized through several methods. One common approach involves the reaction of isoquinoline with arsenic trichloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Isoarsinoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert this compound to its corresponding arsenic hydrides.
Substitution: This compound can undergo substitution reactions where the arsenic atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield arsenic oxides, while reduction can produce arsenic hydrides .
Wissenschaftliche Forschungsanwendungen
Isoarsinoline has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of various arsenic-containing compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Wirkmechanismus
The mechanism of action of isoarsinoline involves its interaction with molecular targets such as enzymes and receptors. The arsenic atom in this compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: Isoarsinoline is structurally similar to isoquinoline, with the key difference being the substitution of nitrogen with arsenic.
Arsinoline: Another related compound where the nitrogen atom in quinoline is replaced by arsenic.
Tetrahydrothis compound: A reduced form of this compound with additional hydrogen atoms
Uniqueness
This compound’s uniqueness lies in its arsenic atom, which imparts distinct chemical and biological properties compared to its nitrogen-containing analogs.
Eigenschaften
CAS-Nummer |
253-28-1 |
|---|---|
Molekularformel |
C9H7As |
Molekulargewicht |
190.07 g/mol |
IUPAC-Name |
isoarsinoline |
InChI |
InChI=1S/C9H7As/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H |
InChI-Schlüssel |
ASKLQCSOQWQVST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=[As]C=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


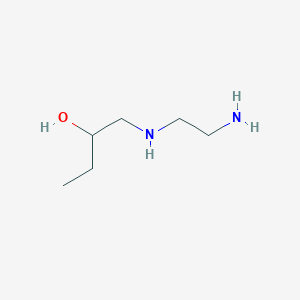
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
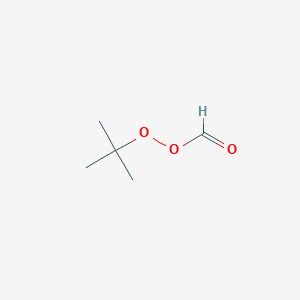

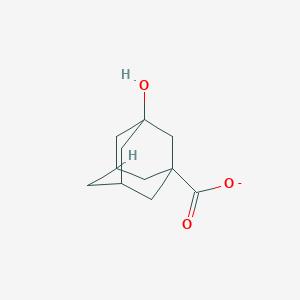

![Spiro[5.5]undeca-1,4-dien-3-one](/img/structure/B14748887.png)
![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
